molecular formula C21H22N2O6 B12789534 Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate CAS No. 130292-74-9

Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate

Cat. No.: B12789534
CAS No.: 130292-74-9
M. Wt: 398.4 g/mol
InChI Key: MVUNPZYBLKWFHW-UHFFFAOYSA-N
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Description

Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHNO

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • Industrial-scale production methods may involve continuous flow processes or batch reactions.
  • Optimization of reaction conditions (temperature, solvent, catalysts) is crucial for yield and purity.

Chemical Reactions Analysis

Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate participates in various reactions:

    Oxidation: It can undergo oxidation at the carbonyl groups.

    Reduction: Reduction of the carbonyl groups to alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions at the ester groups.

    Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).

    Major Products: this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Research on its pharmacological properties (e.g., drug delivery, metal complexes).

    Industry: Applications in materials science (e.g., luminescent materials).

Mechanism of Action

    Targets: Interacts with metal ions (e.g., copper, iron) due to its chelating properties.

    Pathways: Influences redox processes, DNA binding, and enzyme inhibition.

Comparison with Similar Compounds

    Similar Compounds: Compare with other phenanthroline derivatives (e.g., 1,10-phenanthroline, bathophenanthroline).

    Uniqueness: Highlight its specific substituents and potential advantages over related compounds.

Properties

CAS No.

130292-74-9

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

dimethyl 4,10-dioxo-6-pentan-2-yl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate

InChI

InChI=1S/C21H22N2O6/c1-5-6-10(2)11-7-12-15(24)8-13(20(26)28-3)23-19(12)17-16(25)9-14(21(27)29-4)22-18(11)17/h7-10H,5-6H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

MVUNPZYBLKWFHW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

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